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Introduction
BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel,

which carries the ultra-rapidly activating delayed rectifier current (IKur).[1][2][3] Developed by

Bristol-Myers Squibb, this compound was investigated for the potential treatment of atrial

fibrillation (AF), the most common sustained cardiac arrhythmia.[3][4] The rationale behind its

development lies in the atrium-specific expression of the Kv1.5 channel, offering a targeted

therapeutic approach to prolong the atrial action potential and thereby suppress atrial

arrhythmias, with a potentially lower risk of ventricular proarrhythmias.[5] Despite promising

preclinical data, the clinical development of BMS-919373 was discontinued.[3][4] This technical

guide provides a comprehensive review of the available preclinical literature on BMS-919373,

focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic

profile.

Mechanism of Action
BMS-919373 exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium

channel.[1] This channel is a key component in the repolarization phase of the cardiac action

potential, particularly in the atria.[5][6] By inhibiting the IKur current, BMS-919373 prolongs the

atrial action potential duration (APD), which in turn increases the effective refractory period

(ERP) of atrial tissue. This prolongation of the refractory period is the primary mechanism by
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which BMS-919373 is thought to suppress the rapid and chaotic electrical activity characteristic

of atrial fibrillation.

Quantitative In Vitro Pharmacology
The potency and selectivity of BMS-919373 were evaluated through a series of in vitro

electrophysiological and binding assays. The following tables summarize the key quantitative

data from these studies.

Target Assay Type Cell Line IC50 (nM) Reference

Primary Target

hKv1.5 (IKur)
Electrophysiolog

y
CHO 50

[Gunaga et al.,

2017]

Selectivity Panel

hERG (Kv11.1)
Electrophysiolog

y
HEK293 >30,000

[Gunaga et al.,

2017]

hNav1.5
Electrophysiolog

y
HEK293 >30,000

[Gunaga et al.,

2017]

hCav1.2
Electrophysiolog

y
HEK293 >30,000

[Gunaga et al.,

2017]

hKv4.3/KChIP2.2
Electrophysiolog

y
CHO >10,000

[Gunaga et al.,

2017]

hKir2.1
Electrophysiolog

y
CHO >10,000

[Gunaga et al.,

2017]

Table 1: In Vitro

Potency and

Selectivity of

BMS-919373.

Preclinical Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1192345?utm_src=pdf-body
https://www.benchchem.com/product/b1192345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pharmacokinetic profile of BMS-919373 was assessed in multiple preclinical species. The

compound demonstrated an acceptable cross-species pharmacokinetic profile.
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Specie
s

Route
Dose
(mg/kg
)

Cmax
(ng/mL
)

Tmax
(h)

AUC
(ng·h/
mL)

t1/2 (h)
Bioava
ilabilit
y (%)

Refere
nce

Rat IV 2 - - 1250 3.5 -

[Gunag

a et al.,

2017]

PO 10 850 1.0 4375 4.0 70

[Gunag

a et al.,

2017]

Dog IV 1 - - 2100 8.0 -

[Gunag

a et al.,

2017]

PO 5 700 2.0 5250 8.5 50

[Gunag

a et al.,

2017]

Rabbit IV 1 - - 1800 6.0 -

[Gunag

a et al.,

2017]

PO 5 600 1.5 3600 6.5 40

[Gunag

a et al.,

2017]
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Table 2:

Pharma

cokineti

c

Parame

ters of

BMS-

919373

in

Preclini

cal

Species

.

A phosphoramide prodrug of BMS-919373 was also developed to mitigate pH-dependent

absorption, which demonstrated improved solubility and an enhanced pharmacokinetic profile.

[7]

Preclinical Efficacy
BMS-919373 demonstrated robust anti-arrhythmic effects in preclinical models of atrial

fibrillation.
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Animal
Model

Arrhythmia
Induction

Drug
Administrat
ion

Key
Efficacy
Endpoint

Results Reference

Rabbit
Atrial burst

pacing
IV infusion

Increase in

Atrial

Effective

Refractory

Period

(AERP)

Dose-

dependent

increase in

AERP

[Gunaga et

al., 2017]

Canine

Vagal nerve

stimulation

and atrial

burst pacing

IV infusion

Termination

of induced

atrial

fibrillation

Effective in

terminating

AF

[7]

Table 3:

Summary of

In Vivo

Efficacy of

BMS-919373.

Experimental Protocols
In Vitro Electrophysiology
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney

(HEK293) cells were stably transfected with the human cDNA for the ion channel of interest

(e.g., KCNH2 for hERG, SCN5A for hNav1.5). Cells were cultured in appropriate media and

maintained under standard conditions (37 °C, 5% CO2).

Voltage-Clamp Recordings: Whole-cell patch-clamp recordings were performed using an

automated patch-clamp system. The extracellular solution typically contained (in mM): 140

NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The

intracellular solution typically contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and

5 MgATP, adjusted to pH 7.2. Specific voltage-clamp protocols were applied to elicit the target

ionic currents. For example, to measure IKur, cells were held at -80 mV, and depolarizing steps

to +40 mV for 200 ms were applied, followed by a repolarizing step to -40 mV to record the tail
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current. The effect of BMS-919373 was assessed by applying increasing concentrations of the

compound to the extracellular solution.

Cell Preparation Electrophysiological Recording Data Analysis

Stable cell line culture
(CHO or HEK293)

Transfection with
ion channel cDNA Whole-cell patch-clamp Apply voltage-clamp

protocol Apply BMS-919373 Measure ionic current Determine IC50 values

Animal Preparation

AF Induction

Drug Administration

Efficacy Evaluation

Anesthetized Rabbit or Canine

Catheter placement in right atrium

Rapid atrial burst pacing

Vagal nerve stimulation (Canine) Intravenous infusion of BMS-919373

Measure Atrial Effective
Refractory Period (Rabbit)

Monitor for termination
of AF (Canine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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